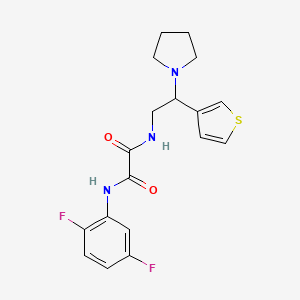

N1-(2,5-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and its role or use in industry or research.

Synthesis Analysis

This involves a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, color, odor, stability, etc.Applications De Recherche Scientifique

Enhancing Electrochromic Properties via Copolymerization

Researchers have explored copolymerization as a method to enhance the electrochromic properties of conducting polymers. For instance, the copolymerization of specific thiophene and pyrrole derivatives with 3,4-ethylene dioxythiophene (EDOT) has been shown to produce materials with multichromic properties and potential applications in electrochromic devices. These copolymers exhibit a range of colors and improved optical contrasts and switching times, making them suitable for use in display technologies (Türkarslan et al., 2007), (Variş et al., 2007).

Optical and Electronic Material Applications

The synthesis and characterization of donor-acceptor type conjugated polymers derived from thiophene derivatives have shown promising results in the development of materials with potential applications in photonic devices. These materials display interesting optical and electronic properties, such as high absorption coefficients and fluorescence, making them suitable for use in devices that require efficient charge transport and light-emitting properties (Manjunatha et al., 2009).

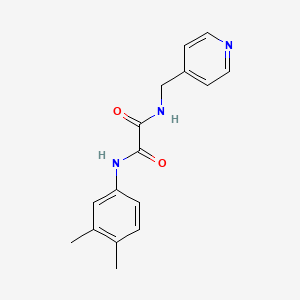

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamide derivatives in organic synthesis. This methodology provides a straightforward route to a wide range of oxalamide compounds, which can have further applications in medicinal chemistry and materials science (Mamedov et al., 2016).

Non-Fullerene Electron Acceptors for Organic Solar Cells

Research into the development of non-fullerene electron acceptors for organic solar cells has led to the synthesis of compounds with high optical absorption, promising optoelectronic properties, and good electron mobility. These materials, including those based on diketopyrrolopyrrole (DPP) derivatives, offer encouraging efficiencies when paired with suitable electron donors, highlighting their potential in improving the performance of polymer solar cells (Gupta et al., 2017).

Safety And Hazards

This involves the study of the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

Orientations Futures

This involves the potential applications of the compound in various fields like medicine, industry, research, etc., and the future studies needed to explore these applications.

Please consult with a chemist or a relevant expert for detailed information.

Propriétés

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2S/c19-13-3-4-14(20)15(9-13)22-18(25)17(24)21-10-16(12-5-8-26-11-12)23-6-1-2-7-23/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGHDAVCKDHEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)